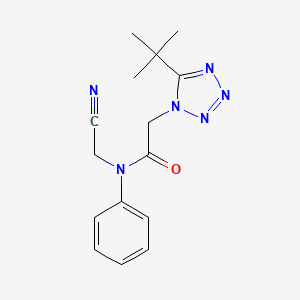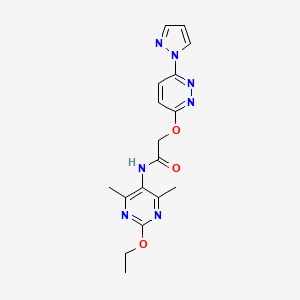
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TBNPA and is used in a variety of applications, including as a cross-linking agent in the production of polymers and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of TBNPA is not fully understood, but it is believed to work by forming covalent bonds with other molecules. This process results in the formation of a cross-linked network that improves the strength and durability of the material.
Biochemical and Physiological Effects:
TBNPA has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have cytotoxic effects on certain cell lines. More research is needed to fully understand the potential health effects of TBNPA.
Vorteile Und Einschränkungen Für Laborexperimente
TBNPA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, TBNPA is relatively inexpensive compared to other cross-linking agents. However, TBNPA does have some limitations. It can be difficult to control the reaction conditions during synthesis, and the compound may be toxic to certain cell lines.
Zukünftige Richtungen
There are many potential future directions for research on TBNPA. One area of interest is the development of new methods for synthesizing this compound. Additionally, researchers may investigate the potential applications of TBNPA in other fields, such as medicine or electronics. Finally, more research is needed to fully understand the biochemical and physiological effects of TBNPA, particularly in humans.
Synthesemethoden
TBNPA can be synthesized through a variety of methods, including the reaction of tert-butyl azide with N-(cyanomethyl)-N-phenylacetamide. The synthesis of TBNPA is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
TBNPA has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising areas of research involves the use of TBNPA as a cross-linking agent in the production of polymers. This compound has been shown to improve the mechanical properties of polymers, making them more durable and resistant to wear and tear.
Eigenschaften
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-15(2,3)14-17-18-19-21(14)11-13(22)20(10-9-16)12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQSBAZJWJSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2869041.png)
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869043.png)
![5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2869044.png)
![2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2869045.png)


